molecular formula C18H14FN5O B2893235 3-(4-fluorophenyl)-6-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 863019-53-8

3-(4-fluorophenyl)-6-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No. B2893235
CAS RN: 863019-53-8
M. Wt: 335.342
InChI Key: GTMSNBZFZLVJCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-fluorophenyl)-6-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a useful research compound. Its molecular formula is C18H14FN5O and its molecular weight is 335.342. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

Several studies have highlighted the antimicrobial potential of triazolopyrimidine derivatives. For instance, a novel derivative of pyrimidine containing the 1,2,4-triazolopyrimidine ring demonstrated antibacterial activity against Gram-positive and Gram-negative microbial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa (Lahmidi et al., 2019). This suggests the potential of such compounds in the development of new antimicrobial agents.

Anticonvulsant and Antidepressant Activities

Research into the pharmacological activities of triazolopyrimidine derivatives has uncovered their potential as anticonvulsants and antidepressants. One study found that certain pyrido[2,3-d]pyrimidine derivatives exhibited significant anticonvulsant activity, outperforming the reference drug carbamazepine, and also showed potent antidepressant properties (Zhang et al., 2016). These findings indicate the therapeutic potential of triazolopyrimidine derivatives in treating neurological disorders.

Molecular Probes and Fluorophores

Triazolopyrimidine-based compounds have been explored as molecular probes and fluorophores. A study involving pyrazolo[4,3-e][1,2,4]triazolopyrimidin-5-amine derivatives showcased their high affinity and selectivity as antagonists for the human A2A adenosine receptor, indicating their utility in biochemical research and potential therapeutic applications (Kumar et al., 2011). Another research effort developed new blue fluorophores based on an 8-azapurine core, demonstrating the photophysical properties of these compounds and their potential applications in fluorescence imaging and materials science (Eltyshev et al., 2018).

properties

IUPAC Name

3-(4-fluorophenyl)-6-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN5O/c1-12-2-4-13(5-3-12)10-23-11-20-17-16(18(23)25)21-22-24(17)15-8-6-14(19)7-9-15/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTMSNBZFZLVJCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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